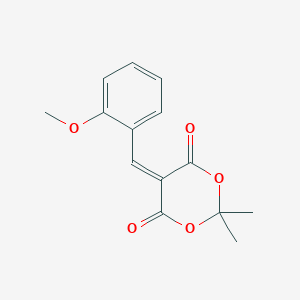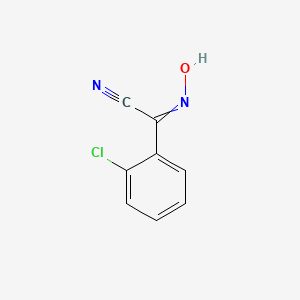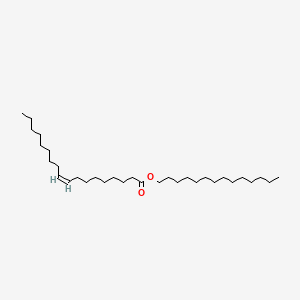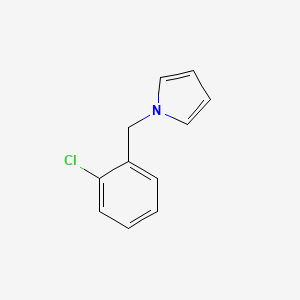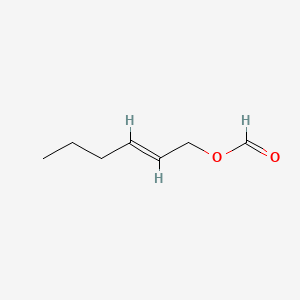
trans-2-Hexenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenyl formate is a carboxylic ester.
Scientific Research Applications
1. Chemical Properties and Applications
Trans-2-Hexenyl formate is studied for its chemical properties, such as density and viscosity, in various mixtures. For example, Djojoputro and Ismadji (2005) investigated the density and viscosity of trans-2-hexenyl acetate and other compounds in ethanol at different temperatures, contributing valuable data for applications in chemical engineering and material science (Djojoputro & Ismadji, 2005).
2. Applications in Aroma and Flavor Production
Trans-2-Hexenyl formate is significant in the production of natural aromas and flavors. Varga et al. (2021) highlighted its role in the enzymatic transformation of suitable precursors for producing natural aromas, a process increasingly used due to the growing demand for natural food additives (Varga et al., 2021).
3. Involvement in Atmospheric Chemistry
In atmospheric chemistry, the reactivity of trans-2-Hexenyl formate with ozone and its implications for environmental assessment and model simulation are crucial. Zhang et al. (2018) conducted a study on the reaction kinetics of trans-2-Hexenyl formate with ozone, providing insights into its environmental fate (Zhang et al., 2018).
4. Biocidal Applications
Trans-2-Hexenyl formate exhibits biocidal properties, which are explored in agricultural and food preservation contexts. Guo et al. (2014) discovered that treating tomato fruits with trans-2-Hexenyl formate significantly reduced infection rates, suggesting its potential as an eco-friendly pesticide or preservative (Guo et al., 2014).
properties
CAS RN |
53398-78-0 |
|---|---|
Product Name |
trans-2-Hexenyl formate |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-hex-2-enyl] formate |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h4-5,7H,2-3,6H2,1H3/b5-4+ |
InChI Key |
SLWYMCAVYPZTRN-UHFFFAOYSA-N |
SMILES |
CCCC=CCOC=O |
Canonical SMILES |
CCCC=CCOC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



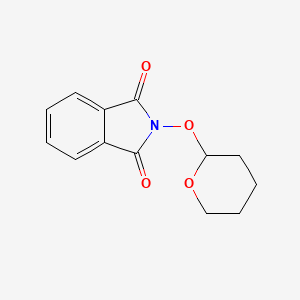

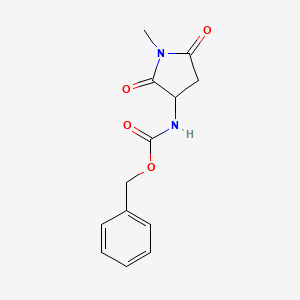

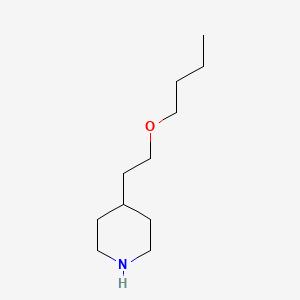
![2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1616079.png)

